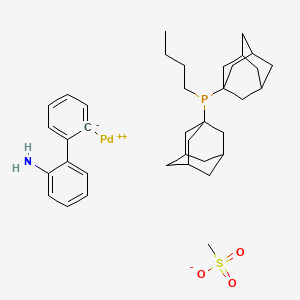
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is a complex organometallic compound. It is known for its use as a transition metal catalyst, particularly in various coupling reactions. The compound’s structure includes a palladium center coordinated with a phosphine ligand and an amine ligand, making it a versatile catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, Bis(1-adamantyl)-butylphosphane, is synthesized by reacting 1-adamantyl bromide with butyl lithium, followed by the addition of chlorophosphine.
Formation of the Palladium Complex: The palladium complex is formed by reacting the phosphine ligand with palladium(II) acetate in the presence of methanesulfonic acid and 2-phenylaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in inert atmospheres to prevent oxidation and degradation of the sensitive intermediates. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with aryl halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is crucial in coupling reactions where the palladium(IV) intermediate is reduced back to palladium(II), releasing the coupled product.
Substitution Reactions: The compound can participate in substitution reactions where ligands around the palladium center are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline involves several key steps:
Ligand Coordination: The phosphine and amine ligands coordinate to the palladium center, stabilizing it in the +2 oxidation state.
Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
- Methanesulfonato(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
Uniqueness
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is unique due to its specific ligand combination, which provides enhanced stability and reactivity in catalytic processes. The adamantyl groups offer steric protection, while the butylphosphane and 2-phenylaniline ligands facilitate efficient catalytic cycles .
Propiedades
Fórmula molecular |
C37H52NO3PPdS |
|---|---|
Peso molecular |
728.3 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Clave InChI |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
SMILES canónico |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
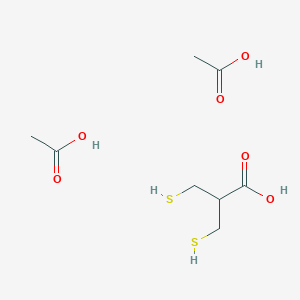
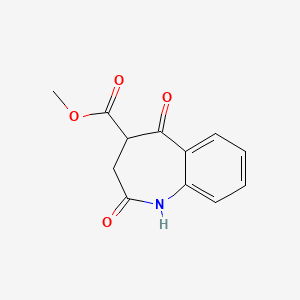
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
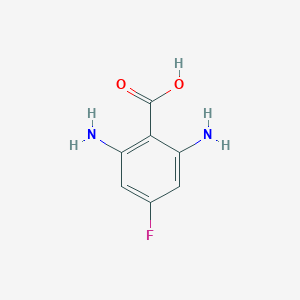
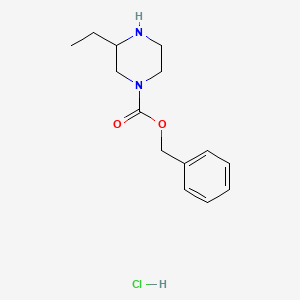
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
